![molecular formula C6H5NO4 B2914952 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 1174332-60-5](/img/structure/B2914952.png)
3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Übersicht
Beschreibung
“3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid” is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid . It is known that nicotinic acid (niacin, vitamin PP) and its derivatives have a wide spectrum of biological activity . Thus, nicotinic acid and nicotinates have shown hypolipidemic, hypocholesterolemic, neuroprotective, and other effects .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . This synthesis method was developed based on the heterocyclization of aminomethylidene derivative of Meldrum’s acid with cyanothioacetamide .Chemical Reactions Analysis
The compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .Wissenschaftliche Forschungsanwendungen
Synthesis of Other Compounds
The compound is used in the synthesis of other compounds. For instance, it is used in the one-pot synthesis of 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids . This process involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis .
Drug Precursors
The compound is useful as a drug precursor. It is involved in the preparation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .
Treatment of Rheumatoid Arthritis
The 2-oxo-1,2-dihydropyridine-3-carboxamide moiety, which is a structural unit of the compound, is used in the treatment of rheumatoid arthritis .
4. Inhibitors of Monopolar Spindle 1 (MPS1) and Aurora Kinase The compound is used in the development of inhibitors of monopolar spindle 1 (MPS1) and Aurora kinase .
Antitubercular Agents
The compound is known to be used in the development of antitubercular agents .
Activators of STING
Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment, like the one , are known as potent small molecule cyclic urea activators of STING .
Checkpoint Kinase 1 (CHK1) Inhibitors
The compound is used in the development of checkpoint kinase 1 (CHK1) inhibitors .
Acetyl-CoA-Carboxylase (ACC) Inhibitors
The compound is used in the development of acetyl-CoA-carboxylase (ACC) inhibitors .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a functionalized pyridine derivative . Pyridine fragments are known to be present in biologically active molecules and have been associated with various targets. For instance, the 2-oxo-1,2-dihydropyridine-3-carboxamide moiety is a structural unit of formyl peptide receptor agonists used in the treatment of rheumatoid arthritis . Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known as potent small molecule cyclic urea activators of STING .
Mode of Action
It is known that compounds containing both carboxy and carboxamide functionalities at the 2-oxopyridine ring possess great biological activity potential .
Biochemical Pathways
For example, they have been identified as inhibitors of monopolar spindle 1 (MPS1) and Aurora kinase , which are involved in cell division and growth.
Result of Action
Compounds with a similar structure have been associated with various biological activities, such as antimicrobial and cytotoxic activities .
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c .
Eigenschaften
IUPAC Name |
3-hydroxy-2-oxo-1H-pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-3(6(10)11)1-2-7-5(4)9/h1-2,8H,(H,7,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXXNCFVWRLTKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.